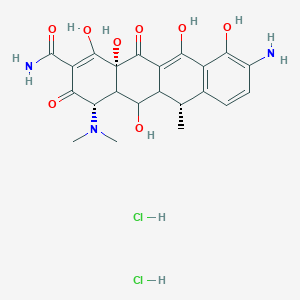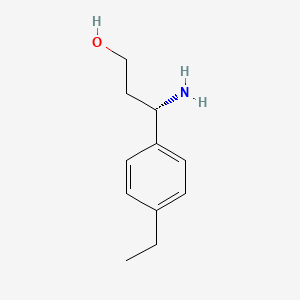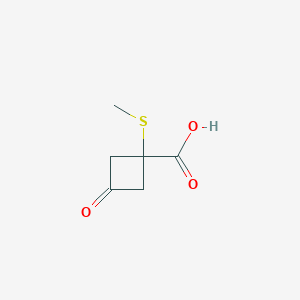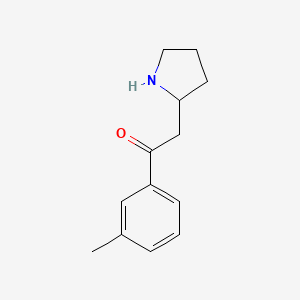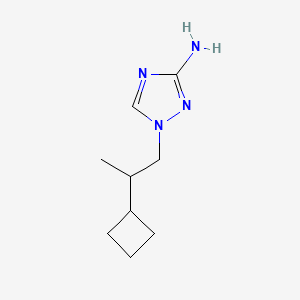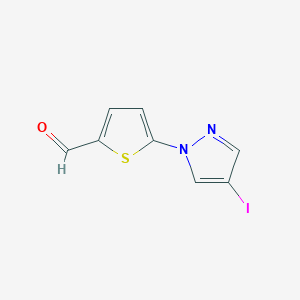
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings. The presence of an iodine atom on the pyrazole ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications. It is often used in the synthesis of more complex molecules due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling Reaction: The iodinated pyrazole is then coupled with the thiophene ring using a palladium-catalyzed cross-coupling reaction.
Formylation: Finally, the aldehyde group is introduced to the thiophene ring through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene and pyrazole rings can also participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyrazole: Contains the iodine atom but lacks the thiophene ring, limiting its applications in materials science.
Thiophene-2-carbaldehyde: Lacks the pyrazole ring, reducing its potential for biological activity.
Uniqueness
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the iodine-substituted pyrazole ring and the formylated thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both synthetic chemistry and scientific research.
Propiedades
Fórmula molecular |
C8H5IN2OS |
|---|---|
Peso molecular |
304.11 g/mol |
Nombre IUPAC |
5-(4-iodopyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5IN2OS/c9-6-3-10-11(4-6)8-2-1-7(5-12)13-8/h1-5H |
Clave InChI |
NOVJGYBDFTXJRB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)N2C=C(C=N2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







